An In-depth Technical Guide to 6-Methyl-1-heptanol: Core Chemical Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 6-Methyl-1-heptanol: Core Chemical Properties, Synthesis, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of 6-methyl-1-heptanol (CAS: 1653-40-3), a branched-chain primary alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis pathways, characteristic reactivity, and modern analytical protocols pertinent to this compound. While its primary applications are currently concentrated in the fragrance and materials industries, its properties as a lipophilic alcohol present potential, yet underexplored, opportunities as a solvent, excipient, or synthetic building block in pharmaceutical contexts. This guide emphasizes the causality behind methodological choices, providing field-proven insights to ensure technical accuracy and reproducibility.
Introduction and Molecular Identity
6-Methyl-1-heptanol is an eight-carbon primary alcohol, structurally defined by a heptane backbone with a methyl group at the sixth position and a terminal hydroxyl group.[1][2] This branched structure imparts distinct physical properties, such as a lower melting point and viscosity compared to its straight-chain isomer, n-octanol. While not extensively studied for high-level biological activity, it is recognized as a volatile organic compound and has been identified as a minor component in natural sources like beaver castoreum and certain plants, suggesting potential roles in chemical signaling.[1][3] Its primary utility lies in its function as a fragrance component, a specialty solvent, and a chemical intermediate in the synthesis of plasticizers and surfactants.[1][4]
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IUPAC Name: 6-methylheptan-1-ol[1]
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Molecular Formula: C₈H₁₈O[6]
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Molecular Weight: 130.23 g/mol [6]
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Chemical Structure:
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SMILES: CC(C)CCCCCO[1]
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InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical characteristics of 6-methyl-1-heptanol are fundamental to its behavior in both chemical reactions and physical formulations. These properties are summarized in the table below. The compound's low water solubility and moderate octanol-water partition coefficient (LogP) are characteristic of a lipophilic alcohol, suggesting its utility in non-aqueous systems or as a modifier in lipid-based formulations.[1]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid with a faint, pleasant odor | [1][3][7] |
| Boiling Point | 187 - 188 °C (460.15 K) | [1][5] |
| Melting Point | -106 °C | [5] |
| Density | 0.817 - 0.832 g/cm³ at 20-25 °C | [1] |
| Solubility in Water | 640 mg/L at 25 °C (Poorly soluble) | [1] |
| Solubility (Organic) | Soluble in ethanol, diethyl ether | [1][2] |
| Flash Point | 82 °C (180 °F) (Open cup) | [1][3] |
| Refractive Index (n²⁵/D) | 1.425 - 1.426 | [5] |
| Vapor Density | 4.5 (Air = 1) | [1] |
| LogP (Octanol/Water) | 2.7 - 2.8 | [1][5] |
Synthesis and Manufacturing Pathways
The synthesis of 6-methyl-1-heptanol can be achieved through several established organic chemistry routes. The choice of method is often dictated by the availability of starting materials, desired scale, and required purity. Two common lab-scale syntheses are detailed below, originating from the corresponding carboxylic acid or a suitable alkyl halide.
Synthesis via Reduction of 6-Methylheptanoic Acid
This is a robust and high-yielding method for producing primary alcohols. The carboxylic acid is reduced using a powerful hydride-donating agent.
Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[8][9] Weaker reducing agents like sodium borohydride (NaBH₄) are ineffective because the carboxylate anion, formed by the deprotonation of the acidic proton by the hydride reagent, is resonance-stabilized and thus less electrophilic.[2][6] LAH is a sufficiently powerful nucleophile to reduce this stabilized intermediate.[9] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[10]
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Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
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Reagent Charging: Add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether to the flask.
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Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
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Substrate Addition: Dissolve 6-methylheptanoic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled LAH suspension via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LAH by the sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% (w/v) aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LAH used. This procedure is critical for safety and results in a granular, filterable precipitate of aluminum salts.
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Work-up: Stir the resulting mixture for 30 minutes, then filter the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
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Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude 6-methyl-1-heptanol can be purified by fractional distillation under vacuum to yield a colorless liquid.
Synthesis via Grignard Reaction
The Grignard reaction provides a versatile method for C-C bond formation. To synthesize a primary alcohol like 6-methyl-1-heptanol, the corresponding Grignard reagent is reacted with formaldehyde.[11][12]
Causality: The Grignard reagent, in this case, 5-methylhexylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup is required to protonate the intermediate alkoxide, yielding the final primary alcohol.[13] Formaldehyde is the only aldehyde that yields a primary alcohol via this method.[12]
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Grignard Formation: In a flame-dried, inert-atmosphere flask, prepare the Grignard reagent by adding a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq). Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux the mixture for 1-2 hours after initiation to ensure complete formation of the reagent.
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Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of anhydrous formaldehyde (1.2 eq), typically generated by the thermal depolymerization of paraformaldehyde, in anhydrous diethyl ether dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
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Work-up: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the aqueous layer three times with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Caption: Key laboratory-scale synthesis routes to 6-Methyl-1-heptanol.
Chemical Reactivity and Derivatization
As a primary alcohol, 6-methyl-1-heptanol undergoes characteristic reactions at its hydroxyl group, primarily esterification and oxidation. These reactions are crucial for its use as a chemical intermediate.
Fischer-Speier Esterification
This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15]
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.[15] The reaction is an equilibrium process. To drive it towards the ester product, one of the reactants (usually the alcohol) is used in excess, or the water byproduct is removed as it forms, often via a Dean-Stark apparatus.
Oxidation
The oxidation of 6-methyl-1-heptanol can yield either the corresponding aldehyde (6-methylheptanal) or carboxylic acid (6-methylheptanoic acid), depending on the choice of oxidizing agent and reaction conditions.
Causality:
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To Aldehyde: Milder, anhydrous conditions are required to prevent over-oxidation. Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂) are effective for this transformation.
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To Carboxylic Acid: Stronger oxidizing agents in aqueous media, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄), will oxidize the primary alcohol completely to the carboxylic acid. The reaction proceeds through the aldehyde intermediate, which is rapidly hydrated and further oxidized.
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